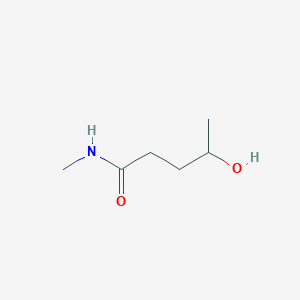
4-hydroxy-N-methylpentanamide
Übersicht
Beschreibung
4-Hydroxy-N-methylpentanamide is a chemical compound with the molecular formula C6H13NO2 . It has an average mass of 131.173 Da and a mono-isotopic mass of 131.095000 Da .
Molecular Structure Analysis
The molecular structure of 4-hydroxy-N-methylpentanamide consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Bioactive Markers and Therapeutic Potential
A significant area of research involves the study of bioactive markers like 4-hydroxynonenal and their roles in pathophysiological processes. Such compounds have been identified as key players in oxidative stress and potentially in disease mechanisms including Alzheimer's and other conditions, highlighting their dual role as markers and therapeutic targets (Žarković, 2003). This research could relate to 4-hydroxy-N-methylpentanamide by providing insights into how similar compounds function within biological systems, their potential as disease markers, and their roles in signaling pathways.
Antimicrobial Agents
Research into monoterpenes like p-Cymene, which shares a similar domain of interest with 4-hydroxy-N-methylpentanamide due to its bioactive properties, reveals the growing need for new antimicrobial agents. These studies underscore the antimicrobial efficacy of certain compounds and their mechanisms of action, which could be relevant for developing new treatments based on 4-hydroxy-N-methylpentanamide or related chemicals (Marchese et al., 2017).
Neuroprotective Strategies
The exploration of neuroprotective strategies in the context of cerebrovascular stroke and other neurological conditions highlights the importance of understanding the molecular basis of such diseases and the potential therapeutic roles of compounds (Karsy et al., 2017). This research area may provide a context for investigating 4-hydroxy-N-methylpentanamide's potential neuroprotective effects, given the interest in compounds that can mitigate secondary cerebral injury.
Synthesis and Biomedical Applications of Hydroxyapatite
The advancements in the synthesis, functionalization, and biomedical applications of hydroxyapatite offer a glimpse into the innovative use of bioactive and biocompatible materials in medicine (Haider et al., 2017). While not directly related to 4-hydroxy-N-methylpentanamide, this area of research shares the theme of exploring the potential medical and therapeutic applications of specific compounds, including their use in drug delivery systems and as components of biomaterials.
Wirkmechanismus
Target of Action
It is known that similar compounds interact with various receptors and transporters in the body .
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in lipid peroxidation .
Pharmacokinetics
It’s known that similar compounds, such as amides, generally have high boiling points and melting points, which could impact their bioavailability .
Result of Action
Similar compounds have been shown to disrupt signal transduction and protein activity, induce inflammation, and trigger cellular apoptosis in conditions of oxidative stress .
Eigenschaften
IUPAC Name |
4-hydroxy-N-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(8)3-4-6(9)7-2/h5,8H,3-4H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYMIQKILWAOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



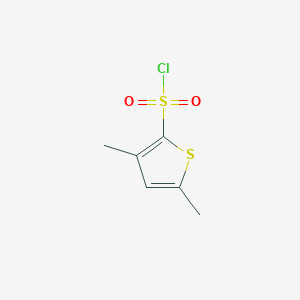

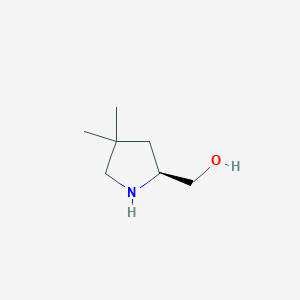

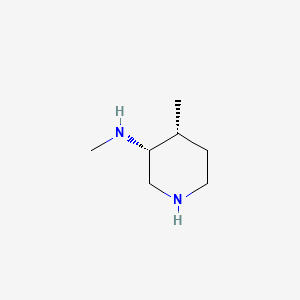



![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)
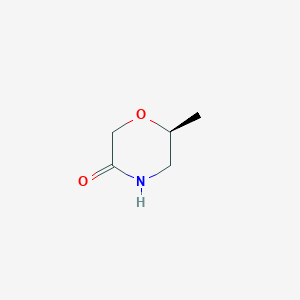
![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)


